molecular formula C12H16FNO2 B2881509 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol CAS No. 866151-04-4

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol

Cat. No. B2881509
CAS RN: 866151-04-4
M. Wt: 225.263
InChI Key: RPSLJOSNVMONBV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (referred to as FPM) is a chemical compound that has been the subject of extensive scientific research in recent years. FPM belongs to the class of morpholine derivatives and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of FPM is not fully understood. However, it is believed to act through multiple pathways, including the modulation of neurotransmitter systems and the inhibition of enzymes involved in the metabolism of drugs. FPM has also been shown to activate certain receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FPM has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. FPM has also been shown to have analgesic effects in animal models of pain. In addition, FPM has been found to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of FPM is its versatility in the laboratory. It can be easily synthesized and modified to produce derivatives with different properties. FPM is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of FPM is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on FPM. One area of interest is the development of FPM derivatives with enhanced therapeutic properties. Another area of research is the investigation of the mechanism of action of FPM and its derivatives. In addition, further studies are needed to determine the safety and efficacy of FPM in human clinical trials.
Conclusion:
In conclusion, FPM is a chemical compound that has shown promise in the field of medicinal chemistry. It has a range of potential therapeutic applications, including the treatment of cancer, inflammation, pain, and neurological disorders. While there is still much to learn about FPM, it has the potential to be a valuable tool for researchers in the development of new drugs and treatments.

Synthesis Methods

The synthesis of FPM involves the reaction of 4-fluoroaniline with epichlorohydrin to form 1-(4-fluorophenyl)-2-(chloromethyl)oxirane. This intermediate is then reacted with morpholine to form FPM. The synthesis of FPM has been optimized to achieve high yields and purity.

Scientific Research Applications

FPM has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. FPM has also been investigated for its potential use as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, FPM has shown promise as a potential drug candidate for the treatment of drug addiction.

properties

IUPAC Name

1-(4-fluorophenyl)-2-morpholin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSLJOSNVMONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol

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